![molecular formula C19H21N3O6S B2587555 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine CAS No. 324779-87-5](/img/structure/B2587555.png)

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

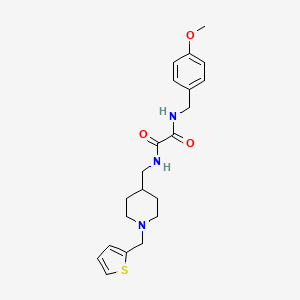

The compound contains a benzodioxole group, a piperazine ring, and a sulfonyl group attached to a nitro-substituted methylphenyl group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a heterocyclic amine that is used in the synthesis of many pharmaceuticals. The sulfonyl group is a common functional group in organic chemistry, known for its stability and ability to act as a leaving group in reactions .

Molecular Structure Analysis

The benzodioxole and phenyl groups are aromatic, contributing to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which can act as a hydrogen bond donor and acceptor. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the compound .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group, the sulfonyl group, and the basicity of the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its exact structure, purity, and the conditions under which it’s stored. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

LC-MS/MS Metabolic Profiling

LC-MS/MS reveals the formation of reactive ortho-quinone and iminium intermediates in saracatinib metabolism : Saracatinib's structure, containing both N-methyl piperazine and 1,3-benzodioxole groups, is studied for its metabolic pathways using LC-MS/MS. The formation of reactive intermediates, such as iminium and ortho-quinone, is highlighted, providing insights into the drug's side effects in clinical trials. This detailed metabolic profiling underscores the importance of understanding the biotransformation of compounds for developing safer therapeutic agents (Attwa et al., 2018).

DNA Minor Groove Binders

DNA Minor Groove Binder Hoechst 33258 and its Analogues : The paper reviews the properties of Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA. Its analogs are explored for various applications, including fluorescent DNA staining and potential uses as radioprotectors and topoisomerase inhibitors. This review underscores the versatility of the piperazine nucleus in the design of compounds for biological research (Issar & Kakkar, 2013).

Metabolic Pathways of Arylpiperazine Derivatives

N-dealkylation of arylpiperazine derivatives : This study focuses on the metabolic pathways of arylpiperazine derivatives used in treating depression, psychosis, or anxiety. It explores the systemic metabolism, including N-dealkylation to 1-aryl-piperazines, highlighting the significance of understanding the metabolic fates of these compounds for clinical application (Caccia, 2007).

Anti-Mycobacterial Activity of Piperazine Analogues

An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues : This review emphasizes the potential of piperazine-based compounds against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structure-activity relationship analysis offers a foundation for developing new anti-TB molecules, showcasing the therapeutic potential of piperazine derivatives in combating tuberculosis (Girase et al., 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives for therapeutic use a patent review (2010-present)

: This review analyses patents involving piperazine compounds with various therapeutic uses, including antipsychotic, antihistamine, antianginal, and anticancer activities. The exploration of piperazine as a flexible building block in drug discovery highlights its broad potential and the impact of substituent modification on pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-14-2-4-16(11-17(14)22(23)24)29(25,26)21-8-6-20(7-9-21)12-15-3-5-18-19(10-15)28-13-27-18/h2-5,10-11H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITFFZDDDZEYQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)

![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2587480.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2587483.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2587487.png)

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2587493.png)

![7-cyclopropyl-5-((3,4-dichlorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587495.png)